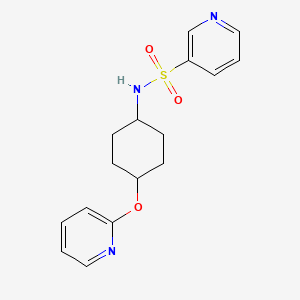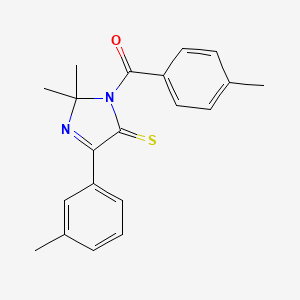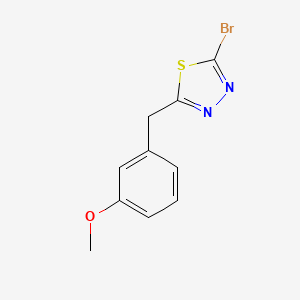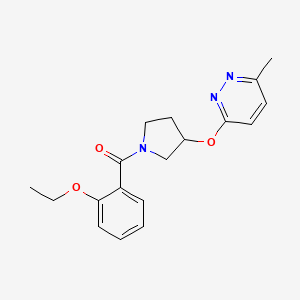
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide, also known as PCCP, is a chemical compound that has gained significant attention in the field of scientific research. PCCP is a potential drug candidate that has shown promising results in the treatment of various diseases.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound has been investigated for its potential in developing new therapeutic agents. For instance, its structural analogs have been explored as selective, orally active RORγt inverse agonists, demonstrating significant selectivity and desirable pharmacokinetic properties in vitro, along with biologic-like efficacy in mouse models of inflammation and autoimmunity (Duan et al., 2019). Such studies highlight the potential of sulfonamide derivatives in the development of new drugs targeting specific molecular pathways involved in disease processes.
Organic Synthesis and Catalysis
In the realm of organic synthesis, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide and its derivatives have been utilized as ligands or catalysts. For example, research has shown that certain sulfonamide compounds can facilitate efficient coupling reactions, such as Heck and Suzuki reactions, indicating their utility as novel catalysts in synthetic chemistry (Mehdipour et al., 2017). This suggests that the compound and its related derivatives can be valuable tools in the synthesis of complex organic molecules.
Antimicrobial and Antibacterial Applications
Sulfonamide derivatives have also been evaluated for their antimicrobial and antibacterial properties. Certain studies have demonstrated that these compounds exhibit varied antibacterial behaviors against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as leads for developing new antibacterial agents (Mehdipour et al., 2017). This aspect is particularly relevant in the context of rising antibiotic resistance and the need for novel antimicrobials.
Propriétés
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,15-4-3-10-17-12-15)19-13-6-8-14(9-7-13)22-16-5-1-2-11-18-16/h1-5,10-14,19H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTYSYHIFVRCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/no-structure.png)




![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)




![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)